Cas no 1807100-26-0 (2-Cyanobenzo[d]oxazole-5-sulfonyl chloride)
![2-Cyanobenzo[d]oxazole-5-sulfonyl chloride structure](https://www.kuujia.com/scimg/cas/1807100-26-0x500.png)
2-Cyanobenzo[d]oxazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyanobenzo[d]oxazole-5-sulfonyl chloride
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- Inchi: 1S/C8H3ClN2O3S/c9-15(12,13)5-1-2-7-6(3-5)11-8(4-10)14-7/h1-3H
- InChI Key: GYPNRACXKIMXJU-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C=1)N=C(C#N)O2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 396
- XLogP3: 2.3
- Topological Polar Surface Area: 92.3
2-Cyanobenzo[d]oxazole-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081000905-500mg |
2-Cyanobenzo[d]oxazole-5-sulfonyl chloride |
1807100-26-0 | 98% | 500mg |
$7,838.78 | 2022-03-31 | |
Alichem | A081000905-250mg |
2-Cyanobenzo[d]oxazole-5-sulfonyl chloride |
1807100-26-0 | 98% | 250mg |
$5,540.82 | 2022-03-31 | |
Alichem | A081000905-1g |
2-Cyanobenzo[d]oxazole-5-sulfonyl chloride |
1807100-26-0 | 98% | 1g |
$13,603.85 | 2022-03-31 |
2-Cyanobenzo[d]oxazole-5-sulfonyl chloride Related Literature
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on 2-Cyanobenzo[d]oxazole-5-sulfonyl chloride
Introduction to 2-Cyanobenzo[d]oxazole-5-sulfonyl chloride (CAS No. 1807100-26-0)
2-Cyanobenzo[d]oxazole-5-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1807100-26-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzo[d]oxazole derivatives, which are known for their diverse biological activities and utility in the synthesis of various pharmacologically active molecules.
The molecular structure of 2-Cyanobenzo[d]oxazole-5-sulfonyl chloride consists of a benzo[d]oxazole core substituted with a cyano group at the 2-position and a sulfonyl chloride group at the 5-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules such as drugs and agrochemicals. The presence of the cyano group introduces a site for further functionalization, while the sulfonyl chloride moiety is highly reactive and can be used to introduce sulfonamide functionalities into target molecules.
In recent years, there has been a growing interest in benzo[d]oxazole derivatives due to their potential applications in medicinal chemistry. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of benzo[d]oxazole derivatives make them suitable for interactions with biological targets, which has led to their exploration as lead compounds in drug discovery.
2-Cyanobenzo[d]oxazole-5-sulfonyl chloride has been utilized in several synthetic protocols aimed at developing novel therapeutic agents. One notable application is in the synthesis of sulfonamide-based drugs, where the sulfonyl chloride group serves as a key intermediate for forming covalent bonds with other molecular fragments. This reactivity has been exploited in the development of antibiotics and anti-inflammatory drugs, where sulfonamides play a crucial role.
The compound's utility extends beyond pharmaceutical applications. It has also been employed in materials science, particularly in the synthesis of organic semiconductors and ligands for metal-organic frameworks (MOFs). The benzo[d]oxazole core provides rigidity and electronic properties that are desirable in these applications, making 2-Cyanobenzo[d]oxazole-5-sulfonyl chloride a versatile building block.
Recent research has highlighted the importance of 2-Cyanobenzo[d]oxazole-5-sulfonyl chloride in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often targeted by anticancer drugs. The ability to modify the benzo[d]oxazole scaffold allows for fine-tuning of binding properties, leading to more effective inhibitors. Studies have shown that derivatives of this compound can exhibit potent inhibitory activity against various kinases, making them promising candidates for further development.
The synthesis of 2-Cyanobenzo[d]oxazole-5-sulfonyl chloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as cyanation and sulfonylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which is crucial for industrial applications.
In conclusion, 2-Cyanobenzo[d]oxazole-5-sulfonyl chloride (CAS No. 1807100-26-0) is a multifunctional compound with significant potential in pharmaceutical and materials science applications. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules and advanced materials. As research continues to uncover new applications, this compound is poised to play an increasingly important role in scientific innovation.
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